Bentazon-13C6
Description
Properties
CAS No. |
1330188-66-3 |
|---|---|
Molecular Formula |
C₄¹³C₆H₁₂N₂O₃S |
Molecular Weight |
246.23 |
Synonyms |
3-(1-Methylethyl)-2,1,3-benzothiadiazin-4(3H)-one-13C6 2,2-Dioxide; 3,4-Dihydro-3-isopropyl-1H-2,1,3-benzothiadiazin-4-one-13C6 2,2-Dioxide; 3-Isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one-13C6 2,2-Dioxide; Basagran-13C6; Basagran 480-13C6; Basamais-1 |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment of Bentazon 13c6
Methodologies for the Chemical Synthesis of Bentazon
The industrial synthesis of Bentazon (3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide) has been well-established through various patented methods. A common and primary route begins with anthranilic acid or its methyl ester, methyl anthranilate. google.comnih.govgoogle.com The general pathway involves several key chemical transformations.
One prevalent synthesis method can be summarized in the following steps google.comgoogle.com:
Sulfonylation: Methyl anthranilate is reacted with chlorosulfonic acid. This step introduces a chlorosulfonyl group onto the aniline (B41778) nitrogen.
Amidation: The resulting intermediate is then reacted with isopropylamine (B41738). The isopropylamine displaces the chloride on the sulfonyl group, forming an N-isopropylsulfamoyl group. This reaction creates the key intermediate, o-isopropylaminosulfamoyl methyl benzoate.
Cyclization and Acidification: The intermediate undergoes a cyclization reaction, typically facilitated by a base such as sodium alcoholate (e.g., sodium methoxide). This step forms the heterocyclic benzothiadiazinone ring system. Subsequent acidification of the reaction mixture yields the final Bentazon product.
Alternative chlorinating agents like phosgene, diphosgene, or triphosgene (B27547) can be used in place of phosphorus oxychloride to improve reaction yield and environmental friendliness by avoiding the production of certain salts. google.com Another reported synthetic route utilizes isatoic anhydride (B1165640) as the starting material, which presents a different pathway to the core Bentazon structure. scientific.net
A summary of a typical synthesis route is presented below.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Methyl o-aminobenzoate, Chlorosulfonic Acid | Organic base (e.g., triethylamine, pyridine) | Sulfonyl chloride intermediate |
| 2 | Sulfonyl chloride intermediate, Isopropylamine | Chlorinating agent (e.g., phosgene) | o-isopropylamino sulphonylamino methyl benzoate |
| 3 | o-isopropylamino sulphonylamino methyl benzoate | Sodium alcoholate, followed by acid | Bentazon |
Strategies for the Incorporation of Carbon-13 Isotopes into the Bentazon Molecular Framework
The introduction of six carbon-13 atoms into the benzene (B151609) ring of Bentazon requires the use of an isotopically enriched precursor. The labeling strategy focuses on the aromatic core of the molecule, as these positions are less susceptible to metabolic cleavage compared to peripheral groups like the isopropyl moiety.
To synthesize Bentazon-13C6, the starting material, anthranilic acid, must be synthesized with a fully 13C-labeled benzene ring. The synthesis of such specifically labeled precursors is a specialized field. General strategies for incorporating 13C into molecules often rely on simple, commercially available 13C-labeled building blocks. alfa-chemistry.com
Common 13C sources for organic synthesis include:
[13C]Carbon dioxide (*CO2)
Metal [13C]cyanides (e.g., K13CN)
[13C2]Acetylene
Other simple [13C]-labeled organic molecules
The synthesis of a 13C6-labeled aromatic ring, such as that in anthranilic acid, is a complex process. It may involve building the ring from smaller 13C-labeled fragments or utilizing advanced organometallic chemistry. For instance, methods for the "core-labeling" of phenols have been developed, which could theoretically be adapted to synthesize the necessary aniline precursor. chemrxiv.org This highlights that the crucial step in producing this compound is not the modification of the standard Bentazon synthesis, but rather the challenging de novo synthesis of the [13C6]-anthranilic acid precursor.
The designation "this compound" specifies that all six carbon atoms of the benzoyl moiety are carbon-13. This uniform labeling of the aromatic ring is critical for many applications. The stability of the C-C bonds within the aromatic ring ensures that the isotopic label is retained throughout most chemical and biological processes, making it an excellent tracer.
The choice to label the aromatic core carries significant advantages:
Metabolic Stability: The aromatic ring of Bentazon is a stable part of the molecule. In contrast, labels placed on the N-isopropyl group could potentially be lost through metabolic dealkylation.
Analytical Clarity: A 13C6-labeled standard provides a distinct mass shift of +6 Da compared to the unlabeled compound, which is easily detectable in mass spectrometry and avoids confusion with naturally occurring M+1 or M+2 peaks.
Mechanistic Studies: While this compound is uniformly labeled on the ring, the principles of position-specific isotopic labeling are vital in other contexts for elucidating reaction mechanisms or metabolic pathways. pnas.orgnih.gov For this compound, the key consideration is ensuring the label is confined to the six specified carbon atoms of the benzene ring.
Precursor Synthesis with 13C-Enriched Reagents
Analytical Characterization of this compound Isotopic Purity
Following synthesis, it is imperative to verify the chemical purity, the degree of isotopic enrichment, and the position of the labels. This is achieved primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass spectrometry (MS) is a fundamental technique for determining isotopic enrichment. almacgroup.comnih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements that can confirm the incorporation of the 13C atoms. researchgate.netalmacgroup.com
The key assessments made using mass spectrometry include:
Molecular Ion Peak Confirmation: The mass spectrum of this compound should show a molecular ion peak that is approximately 6.02 Da (6 x 1.003355 Da) higher than that of unlabeled Bentazon.
Isotopic Distribution Analysis: The analysis determines the percentage of molecules that are fully labeled (M+6), as well as the abundance of partially labeled (M+1 to M+5) and unlabeled (M+0) species. This distribution is used to calculate the isotopic purity. nih.govresearchgate.net
Absence of Interferences: LC-MS ensures that the mass spectrum being analyzed corresponds to the this compound peak and is free from co-eluting impurities. almacgroup.com
Isotope Ratio Mass Spectrometry (IRMS) is another powerful technique capable of providing high-precision measurements of isotope ratios, further confirming the level of enrichment. pnnl.gov
| Technique | Information Obtained | Purpose |
| LC-HRMS | Accurate mass of the molecular ion and its fragments. | Confirms elemental composition and mass shift due to labeling. |
| Isotopologue Distribution Analysis | Relative intensities of M+0, M+1, ..., M+6 peaks. | Quantifies isotopic enrichment and purity. almacgroup.comresearchgate.net |
| Tandem MS (MS/MS) | Fragmentation pattern of the labeled molecule. | Helps confirm the location of labels within the molecular structure. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise location of isotopic labels within a molecule. nih.govwikipedia.org While MS confirms that the labels are present, NMR confirms where they are.
¹³C-NMR Spectroscopy: In a ¹³C-NMR spectrum of this compound, the signals corresponding to the six carbons of the benzene ring will be dramatically enhanced compared to those from a natural abundance sample. nih.govfrontiersin.org The signals for the other four carbons (in the isopropyl and carbonyl groups) would retain their natural abundance intensity, providing a clear internal comparison. This directly verifies that the enrichment has occurred on the intended aromatic carbons.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum is also affected. The protons attached to the 13C-labeled benzene ring will exhibit additional splitting due to one-bond and two-bond coupling with the 13C nuclei (¹J-CH and ²J-CH), which have a nuclear spin of ½. This provides unambiguous evidence of the location of the 13C atoms.
Quantitative NMR: Specialized quantitative NMR techniques can be employed to measure the level of 13C enrichment at each specific carbon position, offering a high degree of confidence in the final product's structure and isotopic composition. acs.orgnih.govresearchgate.net
The combination of MS and NMR provides a comprehensive and definitive characterization of the synthesized this compound, ensuring its suitability for its intended scientific use. acs.orgfao.org
Environmental Fate and Transformation Mechanisms of Bentazon 13c6
Soil Environmental Compartment Studies with Bentazon-13C6
The behavior of this compound in the soil environment is a critical area of study, as soil acts as a primary receptor for this post-emergence herbicide. Its fate in soil is governed by a complex interplay of physical, chemical, and biological processes, including sorption-desorption, and biodegradation.
Sorption to soil particles is a key process that controls the concentration of this compound in the soil solution, thereby influencing its mobility, bioavailability, and degradation rate. Bentazon is generally characterized by weak sorption in soils, leading to a high potential for mobility. epa.govherts.ac.ukresearchgate.net Kinetic studies, which examine the rate of sorption, indicate that sorption-desorption equilibrium for bentazon is typically reached within 10 hours. nih.gov However, other research suggests that the interaction with soil can be time-dependent; over longer periods, such as 160 days, the extractable amount of the herbicide decreases, indicating a gradual sequestration process. nih.gov
The sorption process is often described using isotherm models, such as the Freundlich equation. Studies on bentazon have shown that its sorption isotherms are generally linear to non-linear, with distribution coefficients (Kd) typically ranging from 0.05 to 0.321 mL/g in various mineral soils, confirming its low affinity for soil solids. researchgate.netplos.orgnih.govnih.gov
Soil organic matter (SOM) is a primary factor governing the sorption of many organic compounds, including this compound. Research consistently shows a positive correlation between the organic matter content of a soil and the extent of bentazon adsorption. researchgate.netplos.orgnih.gov The anionic form of bentazon is adsorbed primarily by organic matter. plos.orgnih.gov
A predictive model for bentazon sorption highlights the distinct roles of its neutral and anionic forms. The organic matter-normalized partition coefficient (Kom) for the neutral form of bentazon is approximately 370.3 mL/g, whereas for the more prevalent anionic form, it is only 2.40 mL/g. researchgate.netnih.gov This indicates that the neutral form binds much more strongly to organic matter. However, in soils with very low organic carbon content (e.g., <0.35%), the mineral fraction, particularly quartz, can become a more significant adsorbent for the neutral form of bentazon than the limited organic matter. researchgate.netplos.orgnih.gov Studies with organic amendments like compost and biochar further confirm that increasing organic carbon content can enhance the retention of bentazon in soil. nih.gov
Soil pH is another critical factor controlling the sorption behavior of this compound. Bentazon is a weak acid with a pKa value of approximately 2.86 to 3.3. nih.govmdpi.comembrapa.br This means that in most agricultural soils, which typically have a pH above 5, bentazon exists predominantly in its anionic (negatively charged) form. This anionic form is highly water-soluble and is repelled by the negatively charged surfaces of clay and organic matter, resulting in weak adsorption and high mobility. researchgate.net
Adsorption of bentazon is inversely proportional to soil pH. researchgate.netplos.org In acidic soils with a pH below 5, the proportion of the neutral, uncharged form of bentazon increases. This neutral form is less water-soluble and adsorbs more readily to soil components. plos.orgnih.gov Specifically, in acidic conditions (pH < 5), noticeable adsorption occurs on both organic matter and sand particles, particularly quartz. plos.orgnih.gov Conversely, in soils with a pH greater than 5.5, adsorption becomes negligible. plos.orgnih.gov Therefore, the risk of this compound leaching into groundwater is significantly higher in soils with high pH and low organic matter content. researchgate.netnih.gov
Table 1: Adsorption Coefficients of Bentazon in Various Soil Conditions
| Parameter | Value | Soil Condition | Source |
|---|---|---|---|
| Distribution Coefficient (Kd) | 0.05 - 0.30 mL/g | Ap horizon of Arenosols, Luvisols, and Cambisols | plos.orgnih.gov |
| Distribution Coefficient (Kd) | 0.140 - 0.321 mL/g | Five different soil types | researchgate.netnih.gov |
| Organic Matter-Normalized Partition Coefficient (Kom) - Neutral Form | 370.3 mL/g | Calculated from model | researchgate.netnih.gov |
| Organic Matter-Normalized Partition Coefficient (Kom) - Anionic Form | 2.40 mL/g | Calculated from model | researchgate.netnih.gov |
| Freundlich Adsorption Coefficient (KF) | 0.07 - 1.50 mg¹⁻¹/ⁿ kg⁻¹ L¹/ⁿ | Fine sandy loam and loam agricultural soils | nih.gov |
Hysteresis in sorption-desorption processes occurs when the release of a compound from soil particles (desorption) is not a simple reversal of its binding (sorption). A high degree of hysteresis indicates that the sorbed compound is resistant to desorption and is less bioavailable. scielo.br This phenomenon is influenced by factors such as the entrapment of molecules in soil micropores (the "ink-bottle" effect), interactions with soil components, and the formation of stronger bonds over time. scielo.brresearchgate.net
Biodegradation is the primary mechanism for the dissipation of this compound in soil. epa.govnih.gov The process is predominantly carried out by aerobic soil microorganisms. epa.govnih.gov The use of 13C-labeled bentazon is instrumental in tracing the transformation of the parent molecule into various metabolites.
The initial and major degradation step is the hydroxylation of the aromatic ring at either the 6- or 8-position, resulting in the formation of 6-hydroxybentazon and 8-hydroxybentazon. nih.govusda.gov These hydroxylated metabolites are generally unstable in soil and are rapidly metabolized further or become incorporated into the soil organic matter, making them difficult to detect. nih.govusda.gov
Another identified degradation pathway involves the cleavage of the thiadiazine ring, leading to the formation of the metabolite 2-amino-N-isopropylbenzamide (AIBA). nih.govusda.gov AIBA can be further hydrolyzed to anthranilic acid, a compound that is readily catabolized by a wide range of soil microbes. usda.gov N-methylbentazon has also been identified as a soil metabolite. epa.govusda.gov
The ultimate fate of an organic compound like this compound is its complete breakdown, or mineralization, to inorganic products, primarily carbon dioxide (CO2), water, and mineral salts. The use of this compound allows for the direct measurement of its mineralization by tracking the evolution of labeled carbon dioxide (¹³CO₂).
Studies using isotopically labeled bentazon have shown that a significant portion of the applied herbicide can be mineralized. nih.govusda.gov Field soil half-lives for bentazon are reported to be in the range of 3 to 21 days. nih.gov The extent of mineralization can vary widely depending on soil type, microbial activity, and environmental conditions. Reported mineralization after several weeks to months ranges from as low as 2% to as high as 50% of the initially applied amount. nih.govnih.govusda.gov For instance, one study found that mineralization ranged from 12% to 18% after 48 days in soils with a prior history of bentazon application, compared to only 2% to 3% in unexposed soils, indicating that previous exposure can enhance the degradation capacity of the microbial community. usda.gov
A key aspect revealed by 13C-labeling studies is the formation of biogenic non-extractable residues (bioNER). This occurs when soil microorganisms mineralize the this compound to ¹³CO₂, and then other microbes in the community assimilate this ¹³CO₂ into their own cellular components (e.g., proteins, fatty acids). acs.orgresearchgate.net These labeled biomolecules then become part of the natural soil organic matter as the microbes die. This process demonstrates that a portion of the residues detected in soil are not the original chemical or its direct metabolites, but rather natural biological compounds formed as a result of the carbon cycle. acs.org
Table 2: Degradation and Mineralization Data for Labeled Bentazon in Soil
| Parameter | Value | Time Period | Soil/Condition | Source |
|---|---|---|---|---|
| Half-life (DT₅₀) | 3 - 21 days | N/A | Field soils | nih.gov |
| Half-life (DT₅₀) | 4.6 - 49.5 days | N/A | Laboratory, various soils | usda.gov |
| Mineralization to ¹³CO₂ or ¹⁴CO₂ | 24 - 50% | N/A | Aerobic soil | nih.gov |
| Mineralization to ¹⁴CO₂ | 12 - 18% | 48 days | Soils with bentazon history | usda.gov |
| Mineralization to ¹⁴CO₂ | 2 - 3% | 22 days | Soils with no bentazon history | usda.gov |
| Mineralization to ¹⁴CO₂ | 2.1 - 14% | 160 days | Sandy vs. Clay soil | nih.gov |
Biodegradation Pathways of this compound in Soil Systems
Elucidation of Biotic Transformation Products via 13C-Labeling
The use of stable isotope labeling, specifically with 13C, is a cornerstone in elucidating the metabolic pathways of compounds like bentazon in complex environmental matrices. This compound allows for the unambiguous tracking of the carbon skeleton of the parent molecule as it is transformed by soil microorganisms. This technique, often coupled with high-resolution mass spectrometry (LC-MS/MS), enables the identification and quantification of transient and stable metabolites.
Biotic transformation of bentazon in soil is a microbially-driven process that leads to several key products. d-nb.info The primary metabolic pathway involves the hydroxylation of the aromatic ring, yielding 6-hydroxybentazon and 8-hydroxybentazon. d-nb.infousda.govnih.gov These hydroxylated metabolites are often transient and can be rapidly further metabolized or incorporated into soil organic matter. usda.gov
Another significant transformation product is 2-amino-N-isopropylbenzamide (AIBA), formed through the cleavage of the benzothiadiazine ring. usda.gov AIBA itself can be further hydrolyzed to anthranilic acid, which is a compound readily utilized by a wide range of soil microorganisms. usda.govresearchgate.net In some instances, N-methylbentazon has also been identified as a metabolite in soil. usda.govguidechem.com The 13C6-label ensures that any detected molecules containing the six-carbon ring structure can be definitively traced back to the parent herbicide, providing clear evidence of the transformation pathways.
Impact of Soil Tillage and History of Application on this compound Degradation Kinetics
The rate at which this compound degrades in soil is significantly influenced by agricultural practices, particularly soil tillage and the history of herbicide application. These factors alter the soil's physical, chemical, and biological properties, thereby affecting microbial activity responsible for degradation.
A key study investigating these factors found that the degradation half-life (DT50) of bentazon ranged from 4.6 to 49.5 days across various soils. usda.govlsu.edu A critical finding was that soils with a history of repeated bentazon applications exhibited enhanced degradation, with half-lives being 3 to 11 times shorter than in soils with no previous exposure. usda.govlsu.edu This suggests an adaptation of the soil microbial community, which becomes more efficient at metabolizing the compound over time.
Tillage practices also play a crucial role. In soils with a long history of bentazon use, no-tillage (NT) systems demonstrated faster degradation rates (lower DT50 values) compared to conventional-tillage (CT) systems. usda.govlsu.edu This may be attributed to the higher organic matter content and potentially more robust microbial populations in the upper layers of NT soils. usda.gov Conversely, in some soils, mineralization was higher under CT conditions, possibly due to factors like lower soil pH favoring fungal degradation. usda.gov
| Soil Type | Tillage System | Bentazon Application History | Degradation Half-Life (DT50) in days | Reference |
|---|---|---|---|---|
| Miami Silt Loam | No-Tillage (NT) | 9 years | 4.6 | usda.govlsu.edu |
| Miami Silt Loam | Conventional Tillage (CT) | 9 years | 8.3 | usda.govlsu.edu |
| Dundee Silt Loam | No-Tillage (NT) | 5 years | 10.2 | usda.govlsu.edu |
| Dundee Silt Loam | Conventional Tillage (CT) | 5 years | 14.0 | usda.govlsu.edu |
| Saybrook Silt Loam | No-Tillage (NT) | No History | 49.5 | usda.govlsu.edu |
| Saybrook Silt Loam | Conventional Tillage (CT) | No History | 34.7 | usda.govlsu.edu |
Role of Specific Microbial Communities in this compound Biotransformation
The biotransformation of this compound is not a random process but is carried out by specific members of the soil microbiome. Degradation is primarily an aerobic, microbial activity, with both bacteria and fungi contributing to mineralization. d-nb.infoepa.gov The process is significantly hindered in sterilized soil, confirming the biological nature of the transformation. d-nb.info
Research has identified several fungal species capable of degrading bentazon. White-rot fungi, such as Phanerochaete chrysosporium and Ganoderma lucidum, are known for their ability to break down the herbicide. d-nb.infouliege.beresearchgate.net P. chrysosporium has been shown to convert 8-hydroxybentazon, a key intermediate, into a dimeric derivative, highlighting a specific enzymatic pathway. d-nb.info Another fungus, Rhizopus stolonifer, was found to produce anthranilic acid as a major degradation product from bentazon. researchgate.net
Abiotic Transformation of this compound in Soil
While microbial activity is the primary driver of bentazon degradation, abiotic processes, namely hydrolysis and photolysis, also contribute to its transformation in the soil environment.
Hydrolytic Degradation of this compound
Hydrolysis is a chemical reaction with water. Studies investigating the stability of bentazon have consistently shown that it is stable to hydrolysis under a range of environmental pH conditions (pH 5, 7, and 9) when kept in the dark. fao.orgnih.gov This indicates that the chemical breakdown of the this compound molecule by water alone is not a significant degradation pathway in soil and water environments. nih.gov Its persistence in the absence of light and microbial activity highlights the importance of biotic and photolytic degradation routes.
Photolytic Degradation on Soil Surfaces
In contrast to its stability against hydrolysis, this compound is susceptible to photolytic degradation. The bentazon molecule absorbs light in the environmentally relevant spectrum (>290 nm), making it prone to breakdown when exposed to sunlight. nih.govnih.gov This process, known as photolysis, is a major pathway for dissipation on plant and soil surfaces. nih.govepa.gov
The half-life for the photodegradation of bentazon on soil has been reported to be as rapid as 63 hours. nih.gov The process ultimately leads to the mineralization of the compound to carbon dioxide. nih.gov The efficiency of this degradation pathway is dependent on the intensity and duration of sunlight exposure, making it a more significant factor for residues on the immediate soil surface than for those that have moved deeper into the soil profile.
Mobility and Leaching Potential of this compound in Soil Columns
The mobility of a pesticide in soil determines its potential to leach into groundwater. This compound, like its non-labeled counterpart, is characterized by high water solubility and a low affinity for binding to soil particles, which gives it an inherently high to very high mobility potential. epa.govnih.gov
Laboratory studies using soil columns have been instrumental in quantifying this potential. These experiments simulate the movement of water and dissolved substances through a soil profile. Research has shown that a significant fraction of applied bentazon can be recovered in the leachate from soil columns. epa.gov For instance, one study reported that between 73% and 103% of the applied bentazon was washed through the columns. epa.gov Another soil column experiment found that approximately 92% of the applied activity percolated through the soil in the absence of plants, though this was reduced in the presence of rice plants, which took up some of the compound. researchgate.net
The leaching potential is not uniform across all soil types and is influenced by soil properties. researchgate.net Leaching is generally faster and more pronounced in soils with higher pH and lower organic matter content. researchgate.net Conversely, soils with high organic carbon content exhibit lower leaching risk due to increased adsorption. nih.gov While laboratory column studies indicate a high leaching risk, some field studies have found that rapid degradation can mitigate this risk by breaking down the herbicide before it can travel deep into the soil profile. nih.govepa.govnih.gov
| Soil Type(s) | Experimental Conditions | Key Findings on Leaching | Reference |
|---|---|---|---|
| Loamy Sand to Silty Clay Loam and Muck | Soil columns leached with distilled water. | 73% to 103% of applied bentazon was recovered in the leachate. | epa.gov |
| Loamy Sand | 12-inch soil column leached with 10 inches of water. | 86.3% of the applied AIBA (a mobile metabolite) was found in the leachate. | epa.gov |
| Three different soil types | Soil columns (30 cm) with and without rice plants. | ~92% of applied radioactivity leached in columns without plants. Leaching was significantly less in columns with plants. | researchgate.net |
| Arenosols (sandy soils) | Modeling study based on soil properties. | Highest leaching potential predicted for these soils, especially with low organic carbon content. | nih.gov |
| Loess soils | Modeling study based on soil properties. | Lowest leaching potential predicted due to high water-holding capacity and high organic carbon content. | nih.gov |
Factors Influencing Vertical Transport of this compound
The vertical movement of this compound through the soil profile, a process critical to understanding its potential to reach groundwater, is influenced by several key factors. Bentazon has a low binding affinity to soil particles and is highly soluble in water, characteristics that suggest a high potential for leaching. epa.govmda.state.mn.usorst.edu However, its actual mobility is a nuanced interplay of soil properties and chemical form.
Soil Organic Matter (SOM) and pH: The sorption of bentazon to soil is significantly determined by the soil's organic matter content and its pH. nih.gov Bentazon is a weak acid with a pKa of 3.3-3.5, meaning it exists predominantly in its anionic (negatively charged) form in most agricultural soils (pH > 5.8). nih.govnih.govfao.org Anions are less likely to adsorb to negatively charged soil colloids and organic carbon. nih.gov Consequently, in soils with low organic matter and higher pH, bentazon shows greater mobility and potential for leaching. nih.gov Conversely, in more acidic soils (pH < 5.3), a greater number of molecules are in their neutral, non-ionized form, which has a higher affinity for soil organic matter, thereby reducing vertical transport. nih.govscielo.br Studies have developed models to predict bentazon sorption based on these factors, noting that the organic matter-normalized partition coefficient for the neutral form is significantly higher than for the anionic form. nih.gov
Soil Type and Structure: Field dissipation studies conducted across various soil types, from sandy loam to silty clay loam, show that while bentazon has the potential to be mobile, it often dissipates relatively quickly. nih.gov Tillage practices can also influence transport; by altering soil pore connectivity, tillage could potentially increase the leaching of solutes. researchgate.net Despite laboratory predictions of mobility, several field lysimeter studies have demonstrated that bentazon does not leach significantly under typical field situations, with annual average concentrations in leachate remaining very low. nih.gov This discrepancy is often attributed to its rapid degradation in the biologically active topsoil layer. orst.edunih.gov
Table 1: Soil Sorption and Mobility of Bentazon
| Parameter | Value | Significance | Source(s) |
|---|---|---|---|
| Soil Dissipation Half-Life (DT₅₀) | 7 - 33 days | Indicates low to moderate persistence in soil. | mda.state.mn.us, nih.gov |
| Soil Organic Carbon Partition Coeff. (Koc) | 3 - 176 mL/g | Low value indicates weak sorption to soil and high mobility potential. | nih.gov, mda.state.mn.us |
| Distribution Coefficient (Kd) | 0.140 - 0.321 mL/g | Varies with soil type, reflecting differing sorption capacities. | nih.gov |
| pKa | 3.3 - 3.51 | Determines whether the molecule is in its neutral or more mobile anionic form depending on soil pH. | nih.gov, fao.org |
Assessment of Bound Residue Formation from this compound in Soil Matrix
A significant pathway for the dissipation of this compound in soil is its transformation into bound or non-extractable residues (NERs). nih.govresearchgate.net This process involves the incorporation of the compound or its metabolites into the soil's organic matter, rendering them immobile and less bioavailable.
The formation of NERs is largely a biological process. Soil microorganisms degrade bentazon, using the carbon from the molecule to build their own cellular components, such as fatty acids and amino acids. researchgate.netacs.org When these microorganisms die, these components, now containing the ¹³C label from the original compound, become stabilized within the soil organic matter. acs.org This process, known as biogenic NER formation, means that a substantial portion of what becomes "bound" is not the original xenobiotic molecule but rather natural microbial products derived from its degradation. researchgate.netacs.org
Long-term outdoor lysimeter studies using radiolabeled compounds confirm that a large percentage of residual carbon is retained in the topsoil layer, with 50-90% of this considered to be soil-bound residue. researchgate.net The addition of organic materials like biochar or digestate to soil can influence this process, generally increasing the sorption and the formation of non-extractable residues. researchgate.net
Aquatic Environmental Compartment Studies with this compound
In aquatic environments, the primary mechanism for the degradation of this compound is phototransformation, the breakdown of the molecule by light. epa.gov
Phototransformation Mechanisms of this compound in Aqueous Solutions
Bentazon can undergo both direct photolysis, by absorbing sunlight itself, and indirect photolysis, through reactions with photochemically produced reactive species in the water. researchgate.netresearchgate.net
Experimental and modeling studies consistently show that direct photolysis is the main degradation pathway for bentazon in most natural surface waters. researchgate.netnih.gov The molecule absorbs light, particularly in the UV spectrum, which leads to its decomposition. nih.gov Complete photolysis has been observed within hours under laboratory conditions with UV light. nih.gov The process involves the breaking of bonds within the bentazon structure, such as the N1–S2, S2–N3, or N3–C12 bonds. researchgate.net This pathway is so significant that the phototransformation kinetics of bentazon are often unchanged between ultrapure water and natural water samples, indicating its dominance over other processes. researchgate.netnih.gov
While direct photolysis is dominant, bentazon can also be degraded by reacting with highly reactive chemical species formed in sunlit waters. researchgate.netresearchgate.net These reactive oxygen species (ROS), which include hydroxyl radicals (•OH), superoxide (B77818) anions (O₂•−), and carbonate radicals (CO₃•⁻), are produced when natural water components like dissolved organic matter, nitrates, or nitrites absorb sunlight. researchgate.netmdpi.com
Table 2: Photodegradation of Bentazon in Water
| Degradation Pathway | Key Reactive Species | Significance | Source(s) |
|---|---|---|---|
| Direct Photolysis | N/A (Sunlight) | The predominant degradation mechanism in most natural waters. | researchgate.net, nih.gov |
| Indirect Photolysis | •OH, O₂•⁻, CO₃•⁻, ³CDOM* | A minor but contributing pathway; can become more crucial in deep, DOM-rich waters. | nih.gov, mdpi.com |
Dissolved organic matter (DOM) plays a complex and often conflicting role in the photodegradation of pesticides. rsc.org It can act as a photosensitizer, absorbing sunlight and producing the reactive species that drive indirect photodegradation. researchgate.netrsc.org Simultaneously, DOM can act as a light-screening agent, absorbing photons before they can reach the pesticide molecule, thereby inhibiting direct photolysis. researchgate.net It can also act as a scavenger, quenching the reactive species it helps create. researchgate.net
For bentazon, the net effect of DOM on its photoreactivity in many surface waters appears to be minimal. researchgate.netnih.gov Experimental results show that even in the presence of varying amounts of DOM, the degradation kinetics of bentazon are largely unchanged compared to pure water. researchgate.netnih.gov This suggests that the competing effects of light-absorption competition and indirect degradation induction tend to cancel each other out, leaving direct photolysis as the controlling factor. researchgate.netnih.gov However, modeling suggests that in specific scenarios, such as in deep and DOM-rich water bodies, the contribution from indirect photochemistry, particularly involving excited triplet states of chromophoric DOM (³CDOM*), could become more significant. nih.gov
Indirect Photodegradation by Reactive Species (e.g., Hydroxyl Radicals, Carbonate Radicals) in Water
Hydrolytic Stability and Kinetics of this compound in Water
The persistence of a chemical compound in water is significantly influenced by its hydrolytic stability, which is the rate at which it reacts with water.
pH-Dependent Hydrolysis Studies
Studies have consistently shown that bentazon is highly resistant to hydrolysis across a range of environmentally relevant pH levels. Research indicates that bentazon is hydrolytically stable in buffer solutions at pH 5, 7, and 9. nih.govnih.govfao.org This stability suggests that hydrolysis is not a significant degradation pathway in most natural water bodies. However, some studies have noted that hydrolysis can be accelerated under alkaline conditions. researchgate.net The primary degradation products identified under conditions where hydrolysis does occur are hydroxylated forms of the parent compound.
Table 1: pH-Dependent Hydrolytic Stability of Bentazon
| pH Level | Stability | Observation | Source(s) |
|---|---|---|---|
| 4.0 ± 0.1 | Stable | Minimal degradation observed. | researchgate.net |
| 5.0 | Stable | Considered hydrolytically stable. | nih.govnih.govfao.org |
| 7.0 ± 0.1 | Stable | Considered hydrolytically stable. | nih.govnih.govfao.orgresearchgate.net |
| 9.0 ± 0.1 | Stable, but accelerated | Hydrolysis rate increases compared to neutral and acidic conditions. | nih.govnih.govfao.orgresearchgate.net |
Temperature Effects on Hydrolytic Transformation
Temperature is a critical factor influencing the rate of chemical reactions, including hydrolysis. For bentazon, elevated temperatures have been shown to increase the rate of hydrolytic degradation, particularly in alkaline environments. researchgate.netresearchgate.net The relationship between temperature and the rate of hydrolysis is described by the Arrhenius formula, indicating a predictable increase in reaction rate with rising temperature. researchgate.net This suggests that in warmer waters, especially those with higher pH, the breakdown of this compound via hydrolysis may be more pronounced.
Table 2: Temperature Influence on Bentazon Hydrolysis Half-Life under Alkaline Conditions
| Temperature | Effect on Hydrolysis Rate | Half-Life (t½) | Source(s) |
|---|---|---|---|
| 15 °C ± 2 °C | Slower | Longer | researchgate.net |
| 25 °C ± 2 °C | Moderate | Intermediate | researchgate.net |
| 35 °C ± 2 °C | Faster | Shorter | researchgate.net |
| 45 °C ± 2 °C | Fastest | Shortest | researchgate.net |
Biodegradation of this compound in Aquatic Systems
Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the dissipation of bentazon in the environment. epa.govorst.edu
Microbial Degradation in Surface and Groundwater
Bentazon is frequently detected in groundwater, a testament to its mobility and relative persistence in certain aquifer conditions. frontiersin.org However, microbial communities in both soil and aquatic systems are capable of degrading this compound. The primary microbial degradation pathway involves the hydroxylation of the aromatic ring, leading to the formation of metabolites such as 6-hydroxybentazon and 8-hydroxybentazon. usda.govresearchgate.net Another identified pathway involves the cleavage of the benzothiadiazine ring structure, which can result in the formation of 2-amino-N-isopropylbenzamide (AIBA) and subsequently anthranilic acid. usda.govresearchgate.netguidechem.com
The efficiency of microbial degradation can be enhanced in environments where microbial populations have been previously exposed to the herbicide, a process known as enhanced biodegradation. usda.gov In microcosm studies using filter sand from drinking water treatment plants, significant removal of bentazon has been observed, with up to 92% removal within 13 days at environmentally relevant concentrations. rsc.org
Co-metabolic Degradation Mechanisms (e.g., Methane (B114726) Oxidation-Associated)
A significant body of evidence points to the co-metabolic degradation of bentazon, particularly in association with methane oxidation. frontiersin.org Co-metabolism is a process where a microorganism, while metabolizing a primary substrate for energy and growth (in this case, methane), fortuitously degrades another compound (bentazon) that it is unable to use as a primary energy source.
Studies have shown a strong correlation between the presence of methane in raw water and the biodegradation potential of bentazon in drinking water treatment plants. frontiersin.org The degradation is carried out by methanotrophic bacteria, which utilize the enzyme methane monooxygenase (MMO) to initiate the oxidation of both methane and, incidentally, bentazon. frontiersin.org The addition of acetylene, a known inhibitor of MMO, has been shown to halt the degradation of bentazon, confirming the role of this enzyme. frontiersin.org Furthermore, statistical analysis of groundwater abstraction wells has revealed that bentazon is detected significantly less frequently in wells with high methane concentrations. frontiersin.org This suggests that methanotrophs living at the interface of methane-rich and oxygenated zones in aquifers can act as a natural bio-filter, reducing bentazon contamination. frontiersin.org Rapid degradation of bentazon has been observed in filter sand from a biological rapid sand filter that receives methane-rich groundwater. researchgate.net
Table 3: Mentioned Compounds
| Compound Name | Abbreviation | Chemical Formula |
|---|---|---|
| This compound | - | C₄¹³C₆H₁₂N₂O₃S |
| Bentazon | - | C₁₀H₁₂N₂O₃S |
| 6-hydroxybentazon | 6-OH-bentazon | C₁₀H₁₂N₂O₄S |
| 8-hydroxybentazon | 8-OH-bentazon | C₁₀H₁₂N₂O₄S |
| 2-amino-N-isopropylbenzamide | AIBA | C₁₀H₁₄N₂O |
| Anthranilic acid | - | C₇H₇NO₂ |
| Methane | - | CH₄ |
Biological Metabolism of Bentazon 13c6 As a Tracer
Plant Metabolism Studies with Bentazon-13C6
Uptake and Translocation Dynamics of this compound within Plant Tissues
The journey of this compound in plants begins with its absorption, which can occur through both the foliage and the root system. encyclopedia.puborst.edu Following foliar application, the compound penetrates the leaf cuticle and can move through stomata. ucanr.edu Root uptake involves the movement of the compound from the soil solution into the root cells along with water. ucanr.edu
Once absorbed, this compound is subject to translocation throughout the plant. When taken up by the roots, it is transported upward to the shoots via the xylem. encyclopedia.pub If applied to the leaves, translocation is typically slower and occurs acropetally (upward) toward the leaf tips. encyclopedia.pub The extent of this movement can differ significantly among various plant species. encyclopedia.pubepa.gov Research on soybean genotypes, for instance, showed that only 7 to 13 percent of the absorbed bentazon was translocated from the treated leaf. encyclopedia.pub
Cellular absorption is an energy-dependent process. nih.govnih.gov this compound, a weak acid, can diffuse across cell membranes in its uncharged form. nih.gov Inside the higher pH environment of the cytoplasm, it dissociates into its anionic form, which is less membrane-permeable. This "ion-trapping" mechanism leads to the accumulation of the compound within the cell. nih.govnih.gov
Several environmental factors can influence the rate of uptake and translocation, as detailed in the table below.
| Factor | Effect on Uptake and Translocation |
| Temperature | Higher temperatures enhance absorption and translocation, partly by reducing cuticle waxes. encyclopedia.pub |
| Relative Humidity (RH) | High RH hydrates the leaf cuticle, promoting herbicide absorption. The effect of humidity is often greater than that of temperature. encyclopedia.pub |
| Soil Moisture | As a water-soluble compound, bentazon is mobile in soil, and its uptake by roots is linked to water absorption. encyclopedia.pub |
Primary Metabolic Transformations of this compound in Plants
Following uptake, this compound undergoes Phase I metabolism, which involves chemical modifications that increase its reactivity and water solubility, preparing it for subsequent detoxification steps. researchgate.net In resistant plants, these transformations are rapid and are a key mechanism of selectivity. encyclopedia.pubepa.gov
The principal primary metabolic pathway for this compound in plants is hydroxylation of the aromatic ring. guidechem.com This reaction introduces a hydroxyl (-OH) group, significantly altering the molecule's properties. The two major metabolites formed through this pathway are 6-hydroxythis compound and 8-hydroxythis compound. epa.govnih.gov
This aryl hydroxylation is catalyzed by cytochrome P-450 monooxygenase enzymes. nih.gov Studies using microsomes from corn shoots have demonstrated that these enzymes facilitate the formation of 6-hydroxybentazon, which is the major initial metabolite in this species. nih.gov
While hydroxylation is the dominant initial step, other transformations can occur. N-methylation of the bentazon molecule has been identified as a biotransformation pathway in soil microcosm experiments. guidechem.comresearchgate.net However, this pathway is less characterized in plants compared to hydroxylation. In contrast, N-dealkylation is a known metabolic route for other herbicides like atrazine, but it is not the primary pathway for bentazon in plants. nih.gov Decarboxylation has been noted as a subsequent step following the cleavage of the benzothiadiazine ring in microbial degradation studies, rather than a direct primary transformation of the parent molecule in plants. researchgate.net
Hydroxylation Pathways (e.g., 6-OH and 8-OH this compound Formation)
Conjugation and Secondary Metabolism of this compound Metabolites
The hydroxylated metabolites of this compound (6-OH and 8-OH this compound) undergo Phase II metabolism, which involves conjugation with endogenous molecules. epa.govresearchgate.net This process further detoxifies the compound and increases its water solubility, facilitating its transport and sequestration. unl.edu
In plants, the most common conjugation reaction for hydroxylated xenobiotics is glycosylation, where a sugar molecule, typically glucose, is attached to the hydroxyl group. researchgate.netunl.edu This forms a stable, water-soluble glycoside conjugate. Studies in rice have confirmed that glycosylation is a key part of the this compound degradation pathway, catalyzed by glycosyltransferase (GT) enzymes. researchgate.netnih.gov
These glycosylated conjugates are considered Phase II metabolites. In a final, Phase III process unique to plants, these conjugates can be transported and sequestered in the cell's vacuole or become incorporated as insoluble residues into the cell wall structure, effectively removing them from further metabolic activity. unl.edu While glucuronidation is a common conjugation pathway in animals, glycosylation is the predominant pathway observed in plants for compounds like this compound.
| Metabolic Phase | Process | Key Enzymes | Resulting Products |
| Phase I | Hydroxylation | Cytochrome P-450 | 6-hydroxythis compound, 8-hydroxythis compound |
| Phase II | Glycosylation (Conjugation) | Glycosyltransferases (GTs) | This compound-O-glycosides |
| Phase III | Sequestration | Transporters | Vacuolar deposits, Cell wall-bound residues |
Acetylation and Amino Acid Conjugation
Following initial Phase I metabolic reactions, such as hydroxylation, the resulting Bentazon metabolites can undergo further biotransformation through Phase II conjugation reactions. These processes enhance water solubility and further reduce potential phytotoxicity. While glucose conjugation is the most prominently documented pathway for hydroxylated Bentazon, other conjugation mechanisms, including acetylation and amino acid conjugation, are also recognized in herbicide metabolism.
Acetylation: This reaction involves the transfer of an acetyl group to a xenobiotic or its metabolite. In rice, the degradative pathways for Bentazon have been found to include acetylation processes. researchgate.net This pathway serves as another route for cellular detoxification.
Amino Acid Conjugation: This process joins the herbicide molecule (or its metabolite) to an amino acid via a peptide bond. frontiersin.org For xenobiotic carboxylic acids, this typically involves an initial activation of the acid to a reactive acyl-CoA thioester, which then reacts with an amino acid. researchgate.net While this pathway is well-documented for other herbicides like 2,4-D, where it is conjugated with amino acids such as aspartic acid and glutamate, the direct conjugation of the intact Bentazon molecule is less commonly reported. frontiersin.orgmdpi.com Instead, research indicates that after primary metabolism, the this compound structure is further broken down, and the labeled fragments are eventually incorporated into the plant's natural pool of biomolecules, including amino acids. encyclopedia.pubtainachem.comfao.org
| Conjugation Type | General Mechanism | Common Conjugates in Plants | Role in Metabolism |
| Acetylation | Transfer of an acetyl group from Acetyl-CoA to the xenobiotic. fao.org | - | Terminates or attenuates biological activity. fao.org |
| Amino Acid Conjugation | Formation of a peptide bond between a xenobiotic's carboxylic acid group and an amino acid. frontiersin.org | Aspartic Acid, Glutamic Acid, Glycine. frontiersin.orgresearchgate.net | Creates relatively immobile conjugates that can be sequestered. frontiersin.org |
Incorporation of ¹³C-Labeled Fragments into Natural Plant Constituents (e.g., Polysaccharides, Lignin)
The ultimate fate of many xenobiotics within a plant is their incorporation as insoluble, bound residues within the plant's structural matrix. This is considered the final phase (Phase III) of detoxification. Tracer studies using isotopically labeled Bentazon (such as Bentazon-¹³C₆ or ¹⁴C-Bentazon) have been instrumental in confirming this endpoint.
Once Bentazon is metabolized into smaller, non-phytotoxic molecules, the ¹³C-labeled carbon atoms can be recycled by the plant's own metabolic machinery. mdpi.com These labeled fragments are then used as building blocks for the synthesis of natural plant constituents. encyclopedia.pubtainachem.comfao.orgresearchgate.net Research has demonstrated that these fragments are integrated into essential macromolecules. mdpi.com
Polysaccharides: Studies in potatoes have shown that a significant portion of radioactivity from labeled Bentazon is incorporated into starch. mdpi.com In soybeans and rice, labeled residues have been found associated with polysaccharides and hemicellulose fractions. mdpi.com
Lignin (B12514952): Insoluble residues from Bentazon metabolism have been shown to be incorporated into the lignin fraction of the cell wall in various plant species, including rice and soybeans. encyclopedia.pubmdpi.com This incorporation into the complex lignin polymer represents a form of permanent sequestration. nih.gov
This process of breaking down the herbicide and reusing its components highlights the plant's ability to completely neutralize the xenobiotic and integrate it into its natural biomass. encyclopedia.pubtainachem.com
Role of Plant Metabolic Enzymes in Bentazon-¹³C₆ Biotransformation
The biotransformation of Bentazon is not a spontaneous process but is catalyzed by specific families of metabolic enzymes. The differential activity of these enzymes between crop and weed species is the primary basis for Bentazon's selectivity.
Cytochrome P450 Monooxygenases in Hydroxylation
The initial and rate-limiting step in the detoxification of Bentazon in tolerant plants is aryl hydroxylation, a Phase I reaction catalyzed by cytochrome P450 monooxygenases (CYPs). encyclopedia.pubfao.orgscielo.br These heme-containing enzymes introduce a hydroxyl (-OH) group onto Bentazon's aromatic ring, a reaction that significantly decreases its phytotoxicity and prepares it for subsequent conjugation. researchgate.netcabidigitallibrary.org
The primary products of this reaction are 6-hydroxy-bentazon and 8-hydroxy-bentazon. encyclopedia.pubtainachem.comtubitak.gov.tr The specific hydroxylation pattern can vary between plant species. For instance, rice primarily produces 6-hydroxy-bentazon, while soybeans and corn produce both 6- and 8-hydroxy-bentazon. encyclopedia.pubtainachem.comfao.org The critical role of these enzymes is demonstrated by the fact that tolerant plants rapidly metabolize Bentazon via this pathway, whereas susceptible plants do so much more slowly, if at all. encyclopedia.pubtainachem.comfao.org In soybean, a specific P450 gene, CYP81E22, has been identified as essential for Bentazon tolerance, with its functional loss leading to sensitivity. tainachem.com
Glucosyltransferases and Glutathione (B108866) S-Transferases in Conjugation
Following Phase I hydroxylation, the Bentazon metabolites are rapidly detoxified further through Phase II conjugation reactions, catalyzed primarily by Glucosyltransferases and, to a lesser extent, Glutathione S-Transferases.
Glucosyltransferases (GTs): The most common metabolic fate for hydroxylated Bentazon is conjugation with glucose. encyclopedia.pubtainachem.com This reaction is catalyzed by UDP-glucosyltransferases (GTs), which attach a glucose molecule to the hydroxyl group of 6- or 8-hydroxy-bentazon. nih.govresearchgate.net This glycosylation step dramatically increases the water solubility of the metabolite, further detoxifying it and facilitating its transport and compartmentalization into the vacuole. scielo.br The efficiency of this glucosylation step is a key factor in a plant's tolerance to Bentazon. encyclopedia.pubtainachem.com In tolerant soybean, specific GT enzymes have been isolated that are responsible for producing these glycosylated conjugates. encyclopedia.pub
Glutathione S-Transferases (GSTs): GSTs are another major family of Phase II detoxification enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of xenobiotics. fao.org While GSTs are a critical defense mechanism against many herbicides, their role in direct Bentazon conjugation appears secondary to glycosylation. Metabolic resistance to Bentazon is generated by a suite of enzymes, including GSTs. encyclopedia.pubtainachem.comfao.org However, some research suggests that Bentazon may require activation by a CYP enzyme before it can serve as a substrate for GST conjugation. researchgate.net
| Enzyme Family | Metabolic Phase | Reaction Catalyzed | Substrate(s) | Product(s) |
| Cytochrome P450 Monooxygenases (CYPs) | Phase I | Aryl Hydroxylation encyclopedia.pubscielo.br | Bentazon | 6-hydroxy-bentazon, 8-hydroxy-bentazon tubitak.gov.tr |
| Glucosyltransferases (GTs) | Phase II | Glycosylation (Glucose Conjugation) encyclopedia.pubresearchgate.net | 6-hydroxy-bentazon, 8-hydroxy-bentazon | 6-O-glucosyl-bentazon, 8-O-glucosyl-bentazon nih.gov |
| Glutathione S-Transferases (GSTs) | Phase II | Glutathione Conjugation fao.org | Activated Bentazon / Other Herbicides | Glutathione-herbicide conjugate |
Advanced Analytical Methodologies for Bentazon 13c6 Research
Isotope Ratio Mass Spectrometry (IRMS) for Environmental Tracing
Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to measure the relative abundance of isotopes in a given sample, providing insights into a substance's origin and the processes it has undergone. hutton.ac.ukthermofisher.com In the context of Bentazon-13C6, IRMS can be employed as a definitive tool for environmental tracing studies. hutton.ac.uk While native bentazon possesses a natural 13C/12C ratio, the introduction of this compound into an environmental system creates a distinct isotopic signature that is easily discernible from background levels.
The core principle of using this compound in environmental tracing involves its application to a specific area, such as a soil plot or watershed. Over time, samples of soil, water, and biota can be collected and analyzed. hutton.ac.uk The analysis is typically performed using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS). europa.euresearchgate.net In these techniques, the chromatographic system separates bentazon from other compounds in the sample matrix. The isolated bentazon is then combusted into CO2 gas, which is introduced into the IRMS. The mass spectrometer precisely measures the ratio of 13CO2 to 12CO2. researchgate.net
An elevated 13C ratio in the collected samples confirms the presence and indicates the concentration of the applied labeled herbicide. This allows researchers to:
Trace the movement and leaching potential of bentazon through different soil horizons and into groundwater. orst.edumda.state.mn.us
Determine its persistence and degradation rate in various environmental compartments. epa.gov
Study its uptake and bioaccumulation in plants and other non-target organisms. hutton.ac.uk
By providing unambiguous evidence of the compound's fate, IRMS analysis with this compound offers a powerful method for validating environmental fate models and assessing the ecological impact of bentazon use.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for this compound and its Metabolites
Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly Tandem Mass Spectrometry (LC-MS/MS), is the predominant and most effective technique for the analysis of bentazon and its metabolites in various complex matrices. researchgate.net The use of this compound as an internal standard is integral to achieving high accuracy and precision in these methods. schd-shimadzu.com
A typical LC-MS/MS workflow involves extracting bentazon and its metabolites, such as 6-hydroxybentazon and 8-hydroxybentazon, from a sample (e.g., water, soil, blood, or urine) using Solid-Phase Extraction (SPE). nih.govresearchgate.net The extract is then injected into an HPLC or UHPLC system, where the analytes are separated on a reversed-phase column, commonly a C18 column. nih.govresearchgate.net The separation is achieved using a gradient elution with a mobile phase often consisting of water and methanol (B129727) or acetonitrile, modified with an acid like formic acid to improve ionization. nih.govresearchgate.net
Following chromatographic separation, the analytes enter the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is highly effective for bentazon and its hydroxylated metabolites due to their acidic nature. nih.govresearchgate.net In tandem MS, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in a collision cell, and then specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. nih.gov
The table below summarizes typical parameters for an LC-MS/MS method.
| Parameter | Setting | Reference |
| Sample Preparation | Solid-Phase Extraction (SPE) with Hydrophilic-Lipophilic Balanced (HLB) cartridges | nih.govresearchgate.net |
| LC Column | C18 Reversed-Phase (e.g., 150 x 2.1 mm) | nih.govresearchgate.netlcms.cz |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Methanol/Acetonitrile | nih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.govresearchgate.net |
| MS Analysis | Tandem Mass Spectrometry (MS/MS) | nih.govresearchgate.net |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |
The distinct mass of this compound allows its SRM transitions to be monitored separately from the native analyte, which is fundamental for its use in isotope dilution quantitation.
While tandem quadrupole MS is excellent for quantifying known analytes, High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, is invaluable for identifying unknown metabolites. slu.se When bentazon is metabolized, it can form a variety of transformation products beyond the well-known 6- and 8-hydroxy derivatives.
HRMS instruments provide highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental formula of an ion. lcms.cz In research utilizing this compound, any detected metabolite will contain the six 13C atoms. This results in a unique isotopic pattern and a precise mass that is 6.02 Da (6 x 1.00335 Da) higher than its corresponding unlabeled metabolite. This mass difference serves as a powerful filter for data analysis, making it possible to selectively find and identify bentazon-related metabolites in a complex sample matrix. The combination of accurate mass data and the specific mass shift confirms that a newly discovered compound is a genuine metabolite of bentazon.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification in mass spectrometry, and this compound is ideally suited for this purpose. nih.govepa.gov The principle of IDMS involves adding a known quantity of the isotopically labeled standard (this compound) to a sample prior to any sample preparation steps. nih.gov
Because this compound is chemically identical to the native (unlabeled) bentazon, it experiences the exact same behavior and potential losses during extraction, cleanup, and ionization in the MS source. epa.gov Any sample loss or matrix-induced ionization suppression or enhancement will affect both the analyte and the labeled standard equally.
The quantification is based on the ratio of the MS signal response of the native bentazon to the signal response of the added this compound standard. researchgate.net Since the amount of the standard is known, this ratio allows for a highly accurate calculation of the native analyte's concentration, effectively correcting for variations in sample recovery and matrix effects. biotage.com This approach yields more reliable and reproducible results than methods using external calibration or other types of internal standards that are not chemically identical to the analyte.
The table below shows typical mass transitions monitored for Bentazon and its labeled standard in an IDMS experiment.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Bentazon | 239 | 197 | csic.es |
| Bentazon-d6 | 245 | 132 | csic.es |
| This compound | 245 | 203 | Inferred |
Note: The transition for this compound is inferred based on its structure. Bentazone-d6 is shown for comparison as a commonly used labeled standard.
High-Resolution Mass Spectrometry for Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound Products
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for analyzing organic compounds. However, bentazon is a polar, acidic, and thermally labile compound with low volatility, making it unsuitable for direct analysis by GC. researchgate.netepa.gov To overcome this limitation, a chemical derivatization step is required to convert bentazon into a more volatile and thermally stable form. epa.gov
The most common derivatization procedure for acidic herbicides like bentazon is methylation. epa.gov This is often accomplished using reagents like diazomethane (B1218177) or by pentafluorobenzylation. epa.gov This reaction replaces the acidic proton on the heterocyclic ring with a methyl group, creating bentazon-methyl. nih.gov When analyzing samples from studies using this compound, this process would yield this compound-methyl.
The derivatized sample is then injected into the GC-MS system. The methylated bentazon is volatile enough to be separated on a standard non-polar capillary column (e.g., DB-5MS). fao.org After separation, the compound is ionized (typically by electron ionization, EI) and the resulting mass spectrum provides both a unique fragmentation pattern for identification and a signal for quantification. GC-MS can be used for confirmation of results obtained by LC-MS/MS or in methods specifically developed for a range of derivatizable pesticides. researchgate.net
| Analytical Technique | Suitability for Bentazon | Derivatization | Key Advantages |
| LC-MS/MS | High | Not required | High sensitivity and selectivity; suitable for polar and non-volatile compounds. |
| GC-MS | Low (without derivatization) | Required (e.g., methylation) | Provides complementary structural information through EI fragmentation patterns. researchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 13C-Labeled Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including herbicide metabolites. acs.org The use of this compound provides a significant advantage in NMR-based metabolism studies. oup.comnih.gov While techniques like MS can suggest the elemental composition of a metabolite, NMR provides definitive information about the exact molecular structure and the specific site of a metabolic transformation. acs.orgnih.gov
The key advantage of using this compound is the dramatic enhancement of the signal in 13C-NMR spectra. cdnsciencepub.com The natural abundance of the 13C isotope is only about 1.1%, making it difficult to obtain high-quality 13C-NMR spectra for low-concentration metabolites. However, with this compound, the six carbon atoms in the phenyl ring are 100% 13C. This results in a very strong signal from these specific carbon atoms, allowing researchers to easily track the core structure of the bentazon molecule through metabolic changes. nih.gov If a metabolic reaction occurs on the labeled phenyl ring, the change in the chemical environment will alter the chemical shift of the affected 13C nucleus, pinpointing the location of the modification.
Both proton (1H) and carbon-13 (13C) NMR are used in concert to determine the full structure of a metabolite. fao.org
1H-NMR: This technique provides detailed information about the number and types of protons in a molecule and their connectivity. It can reveal changes to the isopropyl group or the aromatic protons.
13C-NMR: This technique directly probes the carbon skeleton of the molecule. With this compound, the signals from the labeled phenyl ring are exceptionally strong, making it possible to identify this part of the molecule even in complex mixtures or at low concentrations. researchgate.net
To establish the complete structure, advanced 2D-NMR experiments are often employed. acs.org
| NMR Technique | Application in this compound Metabolite Analysis | Reference |
| 1D 1H-NMR | Provides information on the proton environment and identifies changes in non-labeled parts of the molecule. | fao.orgacs.org |
| 1D 13C-NMR | Directly observes the carbon backbone; the 13C label provides a highly intense and specific signal for the phenyl ring, confirming its integrity and identifying changes to it. | fao.orgacs.org |
| 2D HSQC | (Heteronuclear Single Quantum Coherence) Correlates directly bonded carbon and proton atoms, linking the 1H and 13C skeletons. | |
| 2D HMBC | (Heteronuclear Multiple Bond Correlation) Shows correlations between carbons and protons over two or three bonds, revealing the connectivity between different parts of the molecule and establishing the final structure. |
For example, research on the reaction products of bentazon identified dimers and trimers by isolating the products and analyzing them with a combination of 1D and 2D 1H- and 13C-NMR spectroscopy, which allowed for the complete characterization of their structures. acs.org This same approach, enhanced by the 13C label, is ideal for elucidating the structures of novel metabolites of this compound.
2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Carbon Connectivity
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of molecules, including isotopically labeled compounds like this compound. emerypharma.com These advanced experiments provide detailed information about the connectivity of atoms within a molecule by spreading the NMR signals across two frequency axes, which helps to resolve signal overlap that can be present in simpler 1D spectra. frontiersin.orgmagritek.com For this compound, where specific carbon atoms are replaced with their 13C isotope, heteronuclear 2D NMR techniques are particularly powerful. The incorporation of 13C enhances the sensitivity of these experiments significantly, as the natural abundance of 13C is only about 1.1%. acs.org This labeling is crucial for obtaining high-quality data with a good signal-to-noise ratio. acs.org
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is a homonuclear technique that identifies protons that are spin-spin coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu It generates a 2D map where both axes represent the ¹H chemical shift scale. The diagonal peaks correspond to the 1D ¹H spectrum, while the off-diagonal cross-peaks indicate which protons are coupled. For this compound, COSY is used to establish the proton framework of the molecule, confirming the connectivity between neighboring protons in the aromatic ring and the isopropyl group.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a proton-detected heteronuclear correlation technique that identifies direct, one-bond correlations between protons and the carbons they are attached to. emerypharma.comsdsu.edu The resulting spectrum has a ¹H axis and a ¹³C axis. A cross-peak appears for each C-H bond in the molecule. frontiersin.org In the analysis of this compound, HSQC is exceptionally useful. It not only confirms which protons are attached to which carbons but also definitively pinpoints the locations of the 13C labels by showing highly intense signals at the coordinates corresponding to the labeled carbons and their attached protons. This method is far more sensitive than a standard 1D ¹³C experiment. magritek.com
The combined application of these 2D NMR methods provides a comprehensive and definitive map of the atomic connectivity in this compound, which is essential for its validation as a reference material or for tracking its metabolic pathways.
Table 1: Summary of 2D NMR Experiments for this compound Analysis
| Experiment | Correlation Type | Information Gained for this compound |
|---|---|---|
| COSY | ¹H-¹H | Identifies neighboring protons; confirms the structure of the isopropyl group and proton arrangement on the aromatic ring. sdsu.edu |
| HSQC | ¹H-¹³C (one bond) | Directly links protons to their attached carbons; provides definitive confirmation of the specific sites of ¹³C labeling. frontiersin.orgsdsu.edu |
| HMBC | ¹H-¹³C (multiple bonds) | Establishes long-range connectivity between protons and carbons; confirms the overall carbon skeleton and the position of labeled carbons relative to other parts of the molecule. sdsu.edumagritek.com |
Chromatographic Separation Techniques for this compound Studies
Chromatographic techniques are central to the analysis of this compound, enabling its separation and quantification from complex environmental and biological samples. Effective sample preparation is a critical prerequisite to minimize matrix interference and concentrate the analyte before instrumental analysis, which is typically performed using High-Performance Liquid Chromatography (HPLC). researchgate.net
Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the sample preparation of water samples containing bentazon. It has largely replaced older methods due to its efficiency, reduced solvent consumption, and amenability to automation. researchgate.netnih.gov The general procedure involves passing a liquid sample through a cartridge containing a solid sorbent. The analyte of interest, like bentazon, is retained on the sorbent while other matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent.
For acidic pesticides like bentazon, samples are typically acidified to a pH of around 2.5 to 3 to ensure the molecule is in its neutral form, which enhances its retention on reversed-phase sorbents. nih.govlcms.cz Polymeric sorbents, such as cross-linked polystyrene-divinylbenzene, are commonly employed and have demonstrated high efficiency. researchgate.netnih.gov For instance, a rapid SPE method using a high-capacity polystyrene-based polymer achieved average recoveries of over 90% for bentazon from environmental water samples. researchgate.netnih.gov Automated SPE systems can further increase sample throughput and reproducibility. lcms.cz
Table 2: Typical Solid-Phase Extraction Parameters for Bentazon
| Parameter | Condition | Rationale / Comment | Source |
|---|---|---|---|
| Sorbent Type | Polystyrene-divinylbenzene (e.g., OASIS® HLB) | Effective for retaining acidic pesticides from aqueous matrices. | researchgate.netlcms.cz |
| Sample pH | Acidified to ~2.5 - 3.0 | Ensures bentazon (pKa ≈ 3.3) is in its neutral, less polar form for better retention. | lcms.czeuropa.eu |
| Elution Solvent | Methanol with 5% NH₃ or Acetone:Dichloromethane (1:1 v:v) | The basic modifier (NH₃) ensures the acidic analyte is ionized for efficient elution. A solvent mixture can also effectively desorb the analyte. | researchgate.netnih.govusgs.gov |
| Recovery Rate | >80-90% | High recovery rates demonstrate the efficiency of the method for quantitative analysis. | researchgate.netnih.gov |
Liquid-Liquid Extraction (LLE) is a traditional sample preparation method based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. While historically used for pesticide analysis, LLE presents several disadvantages compared to modern SPE methods, particularly for polar compounds like bentazon. who.int
Key drawbacks of LLE include the requirement for large volumes of organic solvents, which has environmental and cost implications. The process is often labor-intensive, difficult to automate, and can be complicated by the formation of emulsions at the solvent interface, which can lead to poor recovery and reproducibility. researchgate.netnih.gov For polar compounds, achieving high extraction efficiency with LLE can be challenging. Despite these limitations, LLE may still be employed in some contexts, but SPE is generally considered the superior technique for routine environmental water analysis of bentazon. researchgate.netnih.gov
Table 3: Comparison of SPE and LLE for Bentazon Analysis
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
|---|---|---|
| Solvent Consumption | Low | High |
| Extraction Time | Short | Long and labor-intensive |
| Automation Potential | High | Low |
| Efficiency for Polar Analytes | High | Often lower and less reliable |
| Emulsion Formation | Not an issue | Common problem, hindering phase separation |
| Equipment | Disposable cartridges, reduces cross-contamination | Glassware, requires careful cleaning |
The separation of bentazon and its polar metabolites, such as 6-hydroxy-bentazone and 8-hydroxy-bentazone, by HPLC requires careful selection of the stationary phase (column). researchgate.net Because bentazon itself is a relatively polar compound, achieving adequate retention and separation from even more polar metabolites on traditional columns can be a challenge. uni-tuebingen.de
Standard reversed-phase columns, such as those with a C18 stationary phase (e.g., Atlantis T3), are commonly used and can provide effective separation when coupled with an appropriate mobile phase, typically a mixture of acidified water and an organic solvent like methanol or acetonitrile. lcms.czacs.org The C18 phase separates compounds based on hydrophobicity, with more polar compounds eluting earlier.
For enhanced separation of highly polar compounds, advanced column chemistries are often employed. These include:
Polar-Endcapped C18 Columns: These columns have modified surfaces that reduce interactions with residual silanols, improving peak shape for basic and acidic compounds.
Polar-Embedded Columns: These columns incorporate a polar functional group (e.g., amide, carbamate) within the alkyl chain, which alters the selectivity and provides enhanced retention for polar analytes under highly aqueous mobile phase conditions.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase (e.g., bare silica, or bonded with diol or amide groups) with a mobile phase rich in organic solvent. uni-tuebingen.de This provides an alternative separation mechanism where analytes partition into an adsorbed water layer on the stationary phase. HILIC is particularly well-suited for retaining and separating very polar compounds that show little to no retention on traditional C18 columns, making it an excellent choice for analyzing the polar metabolites of bentazon. uni-tuebingen.de
Table 4: Chromatographic Columns for Bentazon and Polar Metabolite Analysis
| Column Type | Stationary Phase Principle | Application for Bentazon/Metabolites |
|---|---|---|
| Reversed-Phase C18 | Non-polar (hydrophobic interactions) | Standard method for bentazon; provides good separation for the parent compound. lcms.czacs.org |
| Polar-Embedded | Non-polar chain with an embedded polar group | Offers alternative selectivity and improved retention for moderately polar compounds. |
| HILIC | Polar (hydrophilic partitioning) | Ideal for very polar analytes; provides strong retention for polar metabolites of bentazon that are poorly retained on C18 columns. uni-tuebingen.de |
Mechanistic Insights and Modeling Derived from Bentazon 13c6 Data
Elucidation of Complete Degradation Pathways and Intermediates using 13C-Tracer Data
The application of Bentazon-13C6 has been instrumental in delineating the complex degradation pathways of bentazon in various environmental compartments. In soil, under aerobic conditions, the primary degradation products have been identified as 6- and 8-hydroxybentazone. guidechem.com Additionally, anthranilic acid and its isopropylamide have been reported as hydrolysis products in soil. guidechem.com The use of 13C tracers allows for the unambiguous identification of these metabolites, even at low concentrations, by distinguishing them from the natural carbon background.
In plant metabolism studies, the use of 14C-labeled bentazone (B1668011) has shown that the herbicide is metabolized into more polar compounds. fao.org While not specific to this compound, these studies provide a foundational understanding of the metabolic processes that can be further refined using stable isotope tracers. The primary metabolites in plants, similar to soil, are hydroxylated derivatives. researchgate.net The ability to trace the 13C label provides direct evidence of the transformation of the parent compound into these intermediates. d-nb.infonih.gov
Fungal degradation studies have also benefited from isotopic labeling. White-rot fungi like Phanerochaete chrysosporium and Ganoderma lucidum are capable of degrading bentazon through the action of extracellular enzymes. researchgate.net The degradation proceeds via hydrolysis and photolysis to form N-methylbentazone, 6-hydroxybentazone, and 8-hydroxybentazone. researchgate.net The use of 13C-labeled substrates can confirm that these products originate from the initial bentazon molecule.
The following table summarizes the key degradation intermediates of bentazon identified through tracer studies.
| Intermediate | Environment/Organism | Reference |
| 6-hydroxybentazone | Soil, Plants, Fungi | guidechem.comresearchgate.netresearchgate.net |
| 8-hydroxybentazone | Soil, Plants, Fungi | guidechem.comresearchgate.netresearchgate.net |
| Anthranilic acid | Soil | guidechem.com |
| Isopropylamide of anthranilic acid | Soil | guidechem.com |
| N-methylbentazone | Fungi | researchgate.net |
Kinetic Modeling of this compound Transformation Processes
Kinetic modeling is a powerful tool for quantifying the rates of pesticide transformation. When combined with data from this compound studies, it allows for a more precise determination of degradation and dissipation half-lives. The dissipation of bentazon in soil is primarily driven by microbial degradation and is influenced by factors such as soil type and temperature. guidechem.comepa.gov
Various kinetic models, including pseudo-first-order, pseudo-second-order, and others, are used to describe the rate of adsorption and degradation. researchgate.net The use of isotopically labeled bentazon provides high-quality data for fitting these models, as it allows for the accurate measurement of the concentration of the parent compound and its transformation products over time. tum.de For example, studies have determined the dissipation half-life of bentazon in field soil to be approximately 5 days. guidechem.com In laboratory settings, half-lives can range from less than 14 to 98 days depending on conditions. researchgate.net
The table below presents a summary of reported half-life values for bentazon under different conditions.
| Environment | Half-life (days) | Kinetic Model | Reference |
| Field Soil | 5 | Not Specified | guidechem.com |
| Soil (general) | <14 to 98 | Not Specified | researchgate.net |
| Alluvial Soil | 15.27 | Not Specified | researchgate.net |
| Calcareous Soil | 16.39 | Not Specified | researchgate.net |
| Sandy Soil | 17.82 | Not Specified | researchgate.net |
| Wheat Plants | 0.5-2.4 | Not Specified | researchgate.net |
The use of 13C-labeled data in kinetic models helps to reduce uncertainty and provides more robust estimates of transformation rates, which are crucial for environmental risk assessments. tum.de
Quantitative Assessment of Carbon Flow and Carbon Turnover in Environmental Cycles
This compound is an invaluable tool for tracing the flow of carbon from the herbicide into various environmental and biological compartments. This allows for a quantitative assessment of carbon turnover, providing insights into how the carbon from bentazon is incorporated into microbial biomass, soil organic matter, and other ecosystem components. researchgate.netmpg.de
When microorganisms degrade this compound, the labeled carbon can be assimilated into their biomass or respired as 13CO2. researchgate.net By measuring the isotopic enrichment in different fractions of the soil or microbial community, researchers can quantify the amount of carbon that has been incorporated. This provides a direct measure of the role of bentazon as a carbon source for microbial communities. researchgate.net
These studies are part of a broader effort to understand the global carbon cycle and how anthropogenic compounds contribute to it. mdpi.comipcc.ch The data derived from this compound experiments can be integrated into larger biogeochemical models to improve our understanding of carbon fluxes in agroecosystems. lidsen.com
Correlation of Isotopic Fractionation with Reaction Mechanisms
Isotopic fractionation, the partitioning of isotopes between different substances or phases, can provide detailed information about the reaction mechanisms involved in the degradation of a compound. osti.gov The extent and direction of fractionation are dependent on the specific chemical bonds that are broken or formed during a reaction. nih.govmdpi.com
During the microbial degradation of this compound, enzymatic reactions can exhibit kinetic isotope effects (KIEs), where molecules containing the lighter 12C isotope react at a slightly faster rate than those with the heavier 13C isotope. nih.gov By measuring the isotopic composition of the remaining bentazon and its degradation products, it is possible to infer the rate-limiting step of the reaction and gain insights into the enzymatic mechanisms at play. nih.gov
For example, a significant enrichment of 13C in the residual bentazon would suggest that the cleavage of a carbon-containing bond is a key step in the degradation pathway. frontiersin.org This information is crucial for understanding the fundamental biochemical processes that govern the environmental fate of bentazon.
Development of Predictive Models for Environmental Fate and Plant Metabolism based on Isotopic Data
Data generated from this compound studies are critical for the development and validation of predictive models for the environmental fate and metabolism of bentazon. nih.govfrontiersin.org These models are essential tools for regulatory agencies to assess the potential risks of pesticides to the environment and human health. epa.govcore.ac.uk
Environmental fate models, such as those developed by the FOCUS (Forum for the Co-ordination of pesticide fate models and their Use) workgroup, simulate the transport and transformation of pesticides in soil and water. nih.gov Isotopic data can be used to parameterize and validate these models, ensuring that they accurately represent the real-world behavior of bentazon. europa.eu For instance, the precise degradation rates and pathways elucidated through this compound studies can be incorporated into these models to improve their predictive accuracy. frontiersin.org
Similarly, models of plant metabolism can be enhanced with data from isotopic labeling experiments. d-nb.infofrontiersin.org By tracing the uptake, translocation, and transformation of this compound in plants, researchers can develop more accurate models of how plants metabolize the herbicide. nih.govnih.govupc.edu This information is vital for predicting residue levels in crops and assessing potential risks to consumers.
The integration of isotopic data into predictive models represents a significant advancement in our ability to forecast the environmental behavior and biological effects of pesticides like bentazon.
Future Research Directions and Methodological Innovations for Bentazon 13c6 Studies
Integration of Bentazon-13C6 Studies with Omics Technologies (e.g., Metagenomics, Metaproteomics)
The integration of this compound with "omics" technologies such as metagenomics, metatranscriptomics, and metaproteomics presents a frontier for understanding the microbial degradation of this herbicide. bioone.orgscribd.comteagasc.iefrontlinegenomics.comnih.gov These approaches allow for a comprehensive analysis of the entire genetic and functional potential of microbial communities in response to bentazon exposure. bioone.orgscribd.comteagasc.iefrontlinegenomics.comnih.gov
Metagenomics can reveal the diversity of microorganisms present in a contaminated environment and identify the genes responsible for bentazon degradation. researchgate.net By sequencing the collective DNA of a microbial community, researchers can pinpoint specific species or functional guilds that are enriched in the presence of bentazon, suggesting their role in its breakdown.
Metaproteomics , the large-scale study of proteins from environmental samples, provides a direct look at the functional activity of the microbial community. scribd.comscience.gov This technique can identify the specific enzymes and metabolic pathways that are actively involved in the transformation of this compound. For instance, studies have used metaproteomics to identify key proteins in the biodegradation of other pollutants, a methodology that can be adapted for bentazon research. scribd.com
The combination of these omics technologies with stable isotope probing (SIP) using this compound allows for the direct tracking of the carbon from the herbicide into the biomass and metabolic products of the degrading microorganisms. This powerful synergy can definitively link specific microbial taxa to the degradation process.
Table 1: Potential Applications of Omics in this compound Research
| Omics Technology | Application in this compound Studies | Potential Insights |
|---|---|---|
| Metagenomics | Identification of microbial communities in bentazon-contaminated soils and water. | Reveals the diversity of potential degraders and the presence of degradation-related genes. |
| Metatranscriptomics | Analysis of gene expression in response to this compound exposure. | Indicates which degradation pathways are actively being transcribed. |
| Metaproteomics | Identification of proteins expressed by the microbial community during bentazon degradation. | Confirms the functional enzymes involved in the breakdown of this compound. |
| Stable Isotope Probing (SIP) | Tracing the flow of 13C from this compound into microbial DNA, RNA, and proteins. | Directly links specific microorganisms to the degradation process. |
Development of In Situ and Real-Time Monitoring Techniques for Labeled Bentazon
A significant challenge in environmental monitoring is the ability to track pollutants in real-time and directly within their natural environment (in situ). researchgate.net The development of such techniques for this compound would revolutionize our ability to understand its transport and fate.
Current methods often rely on collecting samples from the field and analyzing them in a laboratory, which can be time-consuming and may not capture the dynamic changes that occur in the environment. researchgate.net Future research should focus on developing portable sensors and analytical devices capable of detecting this compound directly in soil and water.
One promising avenue is the use of biosensors, which utilize biological components like enzymes or antibodies to detect specific chemicals. A biosensor designed to be selective for bentazon could be coupled with a portable detection system to provide real-time data on its concentration in the field. The use of the 13C label could enhance the specificity and sensitivity of such devices.
Application of Advanced Spectroscopic Techniques for Non-Invasive 13C-Tracing
Advanced spectroscopic techniques offer the potential for non-invasive, real-time tracing of this compound in various environmental and biological systems. diva-portal.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are already used in 13C tracing studies to follow the metabolic fate of labeled compounds. nih.gov
Magnetic Resonance Spectroscopic Imaging (MRSI) is a particularly promising non-invasive technique that can provide spatial information about the distribution of 13C-labeled metabolites within an intact organism or environmental sample. nih.gov This could allow researchers to visualize the uptake and transformation of this compound within a plant or a soil column without disturbing the system.
Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique that could be adapted for the detection of this compound. diva-portal.org While challenges remain in detecting bentazon with handheld SERS devices, further research into optimizing nanoparticle substrates and measurement conditions could lead to a sensitive and portable detection method. diva-portal.org
Table 2: Advanced Spectroscopic Techniques for this compound Tracing
| Spectroscopic Technique | Principle | Potential Application for this compound |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Detects the magnetic properties of atomic nuclei. | Can identify and quantify this compound and its 13C-labeled metabolites in extracts. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Routinely used to detect and quantify isotopically labeled compounds and their transformation products. researchgate.netresearchgate.net |
| Magnetic Resonance Spectroscopic Imaging (MRSI) | Combines NMR with imaging to map the spatial distribution of chemicals. | Non-invasively visualize the uptake and distribution of this compound in plants or soil. nih.gov |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhances the Raman scattering of molecules adsorbed on rough metal surfaces. | Potential for in-situ, sensitive detection of this compound in water samples. diva-portal.org |
Computational Chemistry and DFT Studies to Complement Experimental this compound Data
Computational chemistry and Density Functional Theory (DFT) studies can provide valuable insights into the chemical properties and reactivity of this compound, complementing experimental data. These theoretical approaches can be used to predict the spectroscopic signatures of bentazon and its metabolites, aiding in their identification in complex environmental samples.
DFT calculations can also be used to model the reaction mechanisms of bentazon degradation, helping to elucidate the enzymatic pathways involved. By understanding the energetic barriers of different transformation reactions, researchers can predict the most likely degradation products and the conditions that favor their formation. This information can guide the design of experimental studies and help to interpret the results of omics and spectroscopic analyses.
Expanding this compound Research to Novel Environmental Matrices and Biological Systems
Much of the current research on bentazon has focused on its behavior in agricultural soils and major water bodies. rivm.nlresearchgate.netscience.govusgs.gov Future studies using this compound should expand to include a wider range of environmental matrices and biological systems to gain a more holistic understanding of its environmental fate.
Novel Environmental Matrices of interest include:
Sediments: Sediments can act as both a sink and a source of pesticides in aquatic systems. csic.es Studying the fate of this compound in sediments is crucial for understanding its long-term persistence and potential for release back into the water column. csic.es
Biofilms: Microbial biofilms are complex communities of microorganisms that can play a significant role in the degradation of pollutants. Investigating the transformation of this compound within biofilms could reveal novel degradation pathways.
Cryoconite: These dust and soot-covered pockets of melting ice on glaciers can accumulate airborne pollutants. science.gov Research into the fate of this compound in cryoconite could provide insights into the long-range transport and deposition of this herbicide. science.gov
Novel Biological Systems that warrant further investigation include:
Non-target organisms: While the effects of bentazon on target weeds are well-known, its impact on non-target organisms, including soil fauna and aquatic invertebrates, is less understood. epa.gov Tracing the uptake and metabolism of this compound in these organisms can help to assess its potential for bioaccumulation and toxicity.
Plant-microbe interactions: The rhizosphere, the zone of soil surrounding a plant's roots, is a hotspot of microbial activity. Studying the fate of this compound in the rhizosphere can reveal how plant-microbe interactions influence its degradation.
By pushing the boundaries of analytical techniques and expanding the scope of research, the scientific community can leverage the power of this compound to build a more complete picture of the environmental journey of this important herbicide.
Q & A
Q. How can researchers effectively integrate this compound data into existing pesticide degradation models while maintaining computational accuracy?
- Methodology : Calibrate models (e.g., Pesticide Root Zone Model) using isotopic tracer data to refine degradation rate constants. Validate against field studies with mass balance calculations, ensuring isotopic dilution is accounted for in model outputs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
